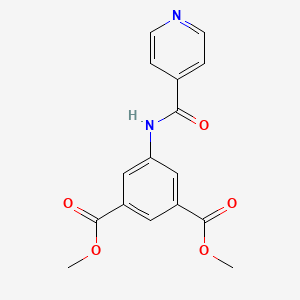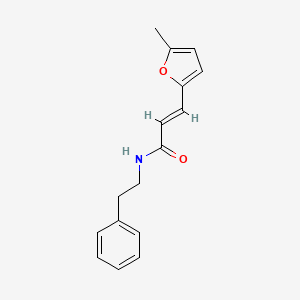![molecular formula C15H13NO4 B5714872 2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)
2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide is a synthetic compound with potential applications in scientific research. It is commonly referred to as HMAF, and its chemical formula is C16H15NO4. HMAF is a derivative of 5-methylfurfural, a compound found in various plant sources. The synthesis of HMAF involves the reaction of 5-methylfurfural with 2-aminophenol and acryloyl chloride, followed by hydrolysis and purification. HMAF has been shown to exhibit various biochemical and physiological effects, making it a promising compound for research purposes.
作用機序
The mechanism of action of HMAF is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer growth. HMAF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. HMAF also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cancer growth.
Biochemical and Physiological Effects:
HMAF has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which is believed to be due to its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation. HMAF also exhibits anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of COX-2 and NF-κB. Additionally, HMAF has been shown to inhibit the growth of certain cancer cells, including breast cancer and colon cancer cells.
実験室実験の利点と制限
HMAF has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities and purified to a high degree of purity. HMAF has also been shown to exhibit various biochemical and physiological effects, making it a promising compound for research purposes. However, there are also some limitations to the use of HMAF in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for research involving HMAF. One potential area of research is the development of HMAF derivatives with improved pharmacological properties. Another potential area of research is the investigation of the mechanism of action of HMAF, which may lead to the development of new drugs targeting inflammation and cancer. Additionally, further studies are needed to determine the safety and efficacy of HMAF in vivo, which may pave the way for its use in clinical trials.
合成法
The synthesis of HMAF involves several steps. First, 5-methylfurfural is reacted with 2-aminophenol in the presence of a base catalyst to form an intermediate compound. This intermediate is then reacted with acryloyl chloride to form the final product, HMAF. The product is then purified using various techniques such as column chromatography and recrystallization. The yield of HMAF obtained from this process is typically around 50-60%.
科学的研究の応用
HMAF has potential applications in various areas of scientific research. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising compound for the development of new drugs. HMAF has also been shown to inhibit the growth of certain cancer cells, suggesting its potential as an anticancer agent. Additionally, HMAF has been used as a precursor for the synthesis of various other compounds, such as HMAF derivatives with improved pharmacological properties.
特性
IUPAC Name |
2-hydroxy-N-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10-6-7-11(20-10)8-9-14(18)16-15(19)12-4-2-3-5-13(12)17/h2-9,17H,1H3,(H,16,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPSKLXSKVYCMJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)

![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)

![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)


![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)
![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5714878.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)